(R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
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Overview
Description
®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural properties. This compound features a binaphthalene core with anthracenyl groups and hydroxyl functionalities, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The anthracenyl groups can be reduced to form dihydroanthracene derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like AlCl₃ (Aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield anthracenyl ketones, while reduction of the anthracenyl groups can produce dihydroanthracene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a fluorescent probe due to the presence of anthracenyl groups. It can be used in imaging and diagnostic applications, where its fluorescence properties help in the visualization of biological processes.
Industry
In the industrial sector, ®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is explored for its use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which ®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol exerts its effects is largely dependent on its interaction with molecular targets. In catalysis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. In biological applications, its fluorescence properties are utilized for imaging, where it interacts with specific biomolecules to emit light upon excitation.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-1,1’-Binaphthyl-2,2’-diamine
- ®-(+)-1,1’-Binaphthyl-2,2’-bis(diphenylphosphine)
Uniqueness
Compared to similar compounds, ®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol stands out due to the presence of anthracenyl groups, which impart unique fluorescence properties. This makes it particularly valuable in applications requiring optical properties, such as imaging and optoelectronics.
Properties
IUPAC Name |
3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38O2/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-4,7-10,13-16,19-22,25-28,49-50H,5-6,11-12,17-18,23-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHADLIUPBJHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=C4C=CC=CC4=CC5=CC=CC=C53)O)C6=C7CCCCC7=CC(=C6O)C8=C9C=CC=CC9=CC1=CC=CC=C18 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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